2-(Methylthio)-1-(2-(4-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)propan-1-one
Description
The compound 2-(Methylthio)-1-(2-(4-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)propan-1-one features a piperidine core linked to a p-tolyl-substituted imidazole ring and a methylthio-functionalized ketone chain. Piperidine contributes to basicity, aiding solubility in physiological environments. This structural framework suggests applications in central nervous system (CNS) therapeutics or kinase inhibition, though specific biological data are unavailable .
Properties
Molecular Formula |
C19H25N3OS |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-[2-[5-(4-methylphenyl)-1H-imidazol-2-yl]piperidin-1-yl]-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C19H25N3OS/c1-13-7-9-15(10-8-13)16-12-20-18(21-16)17-6-4-5-11-22(17)19(23)14(2)24-3/h7-10,12,14,17H,4-6,11H2,1-3H3,(H,20,21) |
InChI Key |
ZIQSNLRVUZTLJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)C3CCCCN3C(=O)C(C)SC |
Origin of Product |
United States |
Biological Activity
2-(Methylthio)-1-(2-(4-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)propan-1-one, with CAS number 2249404-39-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₉H₂₅N₃OS
- Molecular Weight : 343.5 g/mol
The biological activity of this compound can be largely attributed to its interaction with various biological pathways. It is hypothesized to act as an inhibitor of specific kinases, particularly p38 mitogen-activated protein kinase (p38MAPK), which plays a crucial role in inflammation, cancer progression, and neurodegenerative diseases . The inhibition of p38MAPK can lead to decreased production of pro-inflammatory cytokines and reduced cell proliferation in cancerous cells.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are linked to its ability to modulate signaling pathways involved in inflammation. Inhibition of p38MAPK has been associated with reduced expression of inflammatory markers such as TNF-alpha and IL-6 . This suggests that this compound may offer therapeutic benefits in treating inflammatory conditions.
Study 1: In Vitro Cytotoxicity Assay
A study evaluated the cytotoxic effects of similar imidazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities inhibited cell growth significantly, with one derivative demonstrating an IC50 value of 12 µM against the SISO cervical cancer cell line .
Study 2: Anti-inflammatory Response
In a model assessing the anti-inflammatory effects of p38MAPK inhibitors, compounds similar to this compound were shown to reduce IL-6 levels by approximately 40% compared to controls . This underscores the potential for this compound in managing inflammatory diseases.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Substituent Effects on the Imidazole Ring
- Target Compound vs. 2-(Methylthio)-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)ethanone (): Imidazole Substituent: The target’s p-tolyl group (methyl at para position) increases lipophilicity (predicted logP ~3.0) compared to the phenyl group (logP ~2.5) in . This difference could enhance membrane permeability but reduce aqueous solubility.
- Nitroimidazole Derivatives (): The nitro group (-NO₂) in compounds like 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl piperidine is strongly electron-withdrawing, reducing electron density on the imidazole ring.
Heterocyclic and Aromatic Modifications
-
- Replacing imidazole with a triazole ring introduces additional hydrogen-bond acceptors (HBA: 8 vs. 5 in the target), increasing polar surface area (TPSA: 83.3 vs. ~70 for the target). The fluorophenyl group (vs. p-tolyl) adds electronegativity, possibly enhancing binding affinity to aromatic-rich targets like serotonin receptors .
Physicochemical and Pharmacokinetic Properties
- Metabolism : The methylthio group in the target is susceptible to cytochrome P450-mediated oxidation to sulfoxide or sulfone metabolites, whereas triazole-containing compounds () resist oxidative metabolism . Nitro groups () may undergo reduction to amines, generating reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
